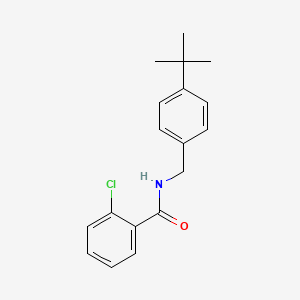![molecular formula C15H13Cl2N5 B5562270 N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine typically involves cyclization reactions, employing different catalysts and starting materials to construct the heterocyclic core. For example, Repich et al. (2017) describe the synthesis of a similar compound through cyclization involving Ni(NO3)2 as a catalyst, highlighting the role of specific catalysts in forming the heterocyclic structures (Repich, S. Orysyk, P. Savytskyi, & V. Pekhnyo, 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the compound's crystal structure and molecular geometry. Murugavel et al. (2015) utilized single-crystal X-ray diffraction to elucidate the structure of a closely related compound, providing insights into its molecular arrangement, hydrogen bonding, and supramolecular networking (Murugavel, R. Madhanraj, D. Kumar, S. Nagarajan, & A. Ponnuswamy, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often studied through various reactions, including substitutions and interactions with other chemical entities. Shtaitz et al. (2023) explored the solvent-free interaction and subsequent transformations, shedding light on the chemical behavior and potential reactivity of similar triazole and triazine compounds (Y. Shtaitz, E. Ladin, V. Sharutin, D. Kopchuk, A. Rybakova, E. Sharafieva, A. Krinochkin, G. Zyryanov, T. Pospelova, & A. Matern, 2023).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the material characteristics of these compounds. Analysis techniques such as NMR, IR, and mass spectrometry are typically employed to characterize these aspects, as demonstrated in the studies by Arnoldi et al. (2007), which provide a comprehensive overview of the physical properties of related compounds (A. Arnoldi, S. Dallavalle, L. Merlini, L. Musso, G. Farina, M. Moretti, & L. Jayasinghe, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental for understanding the application potential of these compounds. The work by Panchal and Patel (2011) on synthesizing derivatives through reactions with acetyl chloride and hydrazine hydrate provides insight into the versatile chemical properties of triazole compounds (Ashvin D. Panchal & P. Patel, 2011).
科学的研究の応用
Analytical Detection and Health Impacts Studies on heterocyclic amines, such as those by Ushiyama et al. (1991) and Wakabayashi et al. (1993), provide insights into the detection of carcinogenic compounds in biological samples and their potential health impacts, including carcinogenesis (Ushiyama et al., 1991) (Wakabayashi et al., 1993). These methodologies might be relevant for studying similar compounds.
Toxicological Assessments Research on the toxic effects of specific chemical exposures, such as the study on 5-amino-2-(trifluoromethyl)pyridine by Tao et al. (2022), highlights the importance of understanding the toxicological profile of chemicals used in industrial or pharmaceutical contexts (Tao et al., 2022).
Environmental Exposures and Health Risks Studies on environmental exposure to pollutants like DDT, DDE, and PCBs, as explored by Longnecker et al. (2002, 2005), assess the correlation between environmental contamination and health outcomes, such as reproductive health issues (Longnecker et al., 2002) (Longnecker et al., 2005). Similar methodologies can be applied to study the environmental and health impacts of other complex organic compounds.
Metabolism and Bioaccumulation Research by Turteltaub et al. (1999) on the metabolism and bioaccumulation of heterocyclic amines in humans and rodents offers a framework for studying how complex organic compounds are metabolized and their potential risks (Turteltaub et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c1-10-5-12(7-20-21-8-18-19-9-21)11(2)22(10)15-6-13(16)3-4-14(15)17/h3-9H,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDUADFIFCUNQA-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)




![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)